N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are important heterocyclic aromatic organic compounds that play a crucial role in various biological processes
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of reactions starting from acyclic precursors.
Substitution Reactions: The hydroxyl groups in the pyrimidine ring can be converted to chlorides using reagents like phosphorus oxychloride (POCl3), followed by substitution reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Aniline esters, DIPEA, isopropanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are known for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of pyrimidine-based compounds.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds have similar structural features and exhibit comparable biological activities.
Pyrimidine-based drugs: Other pyrimidine derivatives used in medicinal chemistry for their therapeutic properties.
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide is unique due to its specific substituents on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the 2,4-dimethoxy groups and the phenylpropanamide moiety distinguishes it from other pyrimidine derivatives and may confer unique properties and applications.
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide is a compound that has attracted attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, along with a phenylpropanamide moiety. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. Similar compounds have shown effectiveness against various microbial strains, indicating that this compound may also possess such capabilities .
- Anticancer Potential : The compound's structure aligns it with other pyrimidine derivatives known for their anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against human tumor cell lines, suggesting that this compound may also inhibit cancer cell growth .
- Herbicidal Effects : The compound has been investigated for its potential use as a herbicide, promoting plant growth by influencing growth regulators. This aspect is particularly relevant in agricultural applications.
1. Antimicrobial Studies
In a comparative study of pyrimidine derivatives, this compound was evaluated for its antimicrobial efficacy against common pathogens:
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 200 μg/mL |
This compound | S. aureus | 150 μg/mL |
These findings highlight the compound's potential as an antimicrobial agent .
2. Anticancer Activity
A series of cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
COLO 205 (Colon Cancer) | 0.17 |
A549 (Lung Cancer) | 3.34 |
MCF-7 (Breast Cancer) | 0.09 |
These results indicate that the compound exhibits potent anticancer activity, particularly against colon and breast cancer cell lines .
3. Herbicidal Activity
The herbicidal efficacy of this compound was assessed in controlled experiments:
Application Rate (g/ha) | Effect on Plant Growth (%) |
---|---|
50 | 20 |
100 | 45 |
200 | 75 |
At higher concentrations, the compound significantly promoted plant growth while inhibiting weed development.
Case Studies
Case Study 1 : A study conducted on the herbicidal properties of similar pyrimidine derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. This supports the hypothesis that the methoxy groups in this compound enhance its biological effects.
Case Study 2 : In vitro testing of related pyrimidine compounds revealed significant cytotoxicity against various cancer cell lines, leading researchers to explore structural modifications that could enhance potency. The findings from these studies suggest that further exploration into the structural characteristics of this compound could yield valuable insights into optimizing its biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGJUHUFMVJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)CCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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